1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the first position, an iodine atom at the fourth position, and a methoxymethyl group at the third position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Iodination: The iodination at the fourth position can be carried out using iodine or iodinating reagents such as N-iodosuccinimide (NIS).
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and methoxymethyl groups.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(methoxymethyl)-1H-pyrazole: Lacks the iodine atom at the fourth position.
4-iodo-3-(methoxymethyl)-1H-pyrazole: Lacks the ethyl group at the first position.
1-ethyl-4-iodo-1H-pyrazole: Lacks the methoxymethyl group at the third position.
Uniqueness
1-ethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethyl-4-iodo-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZIUQWBQAOFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.